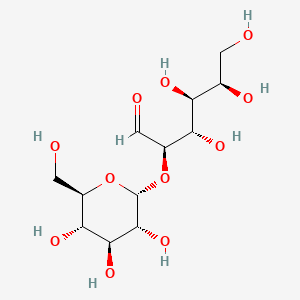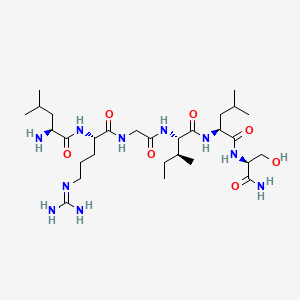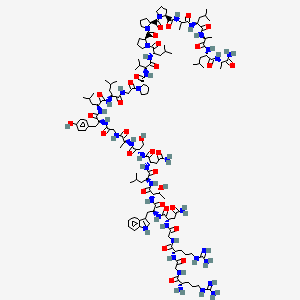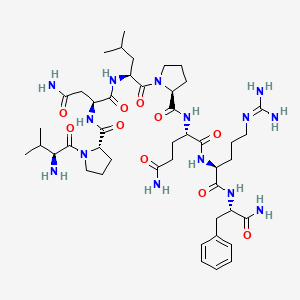
2-O-(alpha-D-Glucopyranosyl)-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-O-(alpha-D-Glucopyranosyl)-D-galactose” is a stable derivative of L-ascorbic acid (L-AA), which has been widely used in food and cosmetics industries . It is an excellent substitute for L-AA, and can not only maintain stable properties but also produce L-AA by α-glucosidase, which can exert the normal physiological functions of L-AA .
Synthesis Analysis
In a study, site saturation mutagenesis was performed on the −3 (R44, D86, S90, and D192) and −6 subsite (Y163, G175, G176, and N189) of Bacillus stearothermophilus NO2 cyclodextrin glucosyltransferase to enhance its specificity for the donor substrate maltodextrin for 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) preparation . The AA-2G yields produced by the mutants S90D, G176H, and S90D/G176H were 181, 171, and 185 g/L, respectively .
Molecular Structure Analysis
The molecular structure of “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is complex and involves several key residues at positions 191 and 255 of the cyclodextrin glucosyltransferase . These residues are crucial for the difference in substrate specificity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-O-(alpha-D-Glucopyranosyl)-D-galactose” are complex and involve several enzymes, including α-glucosidase, cyclodextrin glycosyltransferase (CGTase), amylase, sucrose phosphorylase, and α-isomaltosyl glucosaccharide-forming enzyme . CGTase is considered the most suitable enzyme for AA-2G synthesis due to its excellent substrate specificity and high AA-2G yield .
Physical And Chemical Properties Analysis
“2-O-(alpha-D-Glucopyranosyl)-D-galactose” is a glucosylated derivative of L-ascorbic acid (L-AA) and is an excellent substitute for L-AA . It can not only maintain stable properties but also produce L-AA by α-glucosidase .
Scientific Research Applications
Skincare and Dermatology
This compound has been found to reduce free radicals that result from UV irradiation of the skin, significantly reducing cell damage and photo-aging. It promotes collagen synthesis and can function as an antioxidant, making it valuable in skincare products for its anti-aging properties .
Enzymatic Synthesis Optimization
Research has been conducted on optimizing the reaction conditions, substrate specificity, and enzymatic properties for the synthesis of glycoside compounds like 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G). This compound serves as a model for studying enzymatic processes that can be applied to various fields such as pharmaceuticals and biotechnology .
Stable L-Ascorbic Acid Substitute
As a glucosylated derivative of L-ascorbic acid (L-AA), this compound is an excellent substitute for L-AA. It maintains stable properties and can produce L-AA by α-glucosidase, exerting the normal physiological functions of L-AA. This application is significant in food science and nutrition where stability and efficacy of vitamin C are crucial .
Genetic Engineering and Biocatalysis
Studies have been performed on modifying enzymes like cyclodextrin glucosyltransferase to enhance its specificity for donor substrates such as maltodextrin for the preparation of 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G). This research has implications in genetic engineering and biocatalysis, where enzyme specificity is key to efficient production processes .
Mechanism of Action
Target of Action
The primary target of 2-O-(alpha-D-Glucopyranosyl)-D-galactose, also known as (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, is the enzyme cyclodextrin glycosyltransferase (CGTase) . CGTase is responsible for the synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose .
Mode of Action
The compound interacts with CGTase through a process known as transglycosylation . In this process, the compound competes with L-ascorbic acid (L-AA) as the acceptors, which can result in low yield . Through site saturation mutagenesis, the specificity of cgtase for the donor substrate maltodextrin can be enhanced, thereby improving the yield of 2-o-(alpha-d-glucopyranosyl)-d-galactose .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of 2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid (AA-2G), a stable derivative of L-ascorbic acid (L-AA) . This pathway is crucial in the food and cosmetics industries .
Pharmacokinetics
Its derivative, aa-2g, is known to maintain stable properties and produce l-aa by α-glucosidase, which can exert the normal physiological functions of l-aa .
Result of Action
The action of 2-O-(alpha-D-Glucopyranosyl)-D-galactose results in the synthesis of AA-2G, a stable derivative of L-AA . AA-2G has wide applications in the fields of food and cosmetics industries .
Action Environment
The action, efficacy, and stability of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be influenced by various environmental factors. For instance, the presence of glucose and maltose produced by CGTase during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield . Through genetic modification of cgtase, the yield of aa-2g can be improved .
Safety and Hazards
As a derivative of L-ascorbic acid, “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is generally considered safe for use in food and cosmetics industries . However, like all substances, it should be used responsibly and in accordance with safety guidelines.
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-IJVVWVSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)




